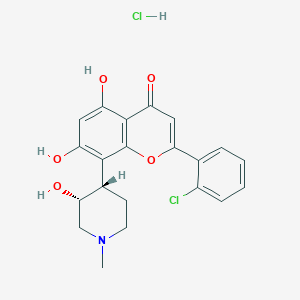

CL 82198 hydrochloride

概要

説明

CL 82198 hydrochloride is a selective inhibitor of MMP-13 . It displays no activity at MMP-1, MMP-9, or TACE . It inhibits in vitro invasion by the human pituitary adenoma cell line HP75 . It also rescues paclitaxel-induced axon degradation and reduces associated neurotoxicity in zebrafish .

Synthesis Analysis

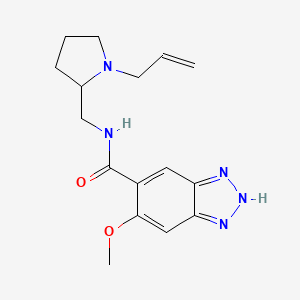

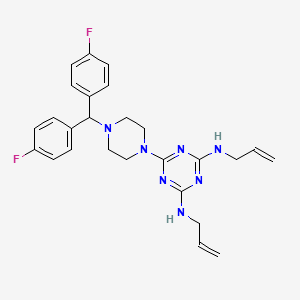

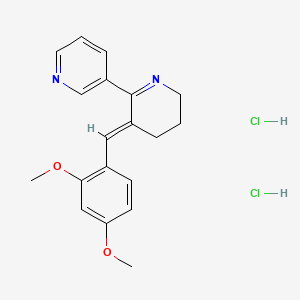

CL-82198 was identified as a weak inhibitor against MMP-13 and demonstrated no activity against MMP-1, MMP-9, or the related enzyme TACE . It was shown that CL-82198 bound within the entire S1’ pocket of MMP-13 .Molecular Structure Analysis

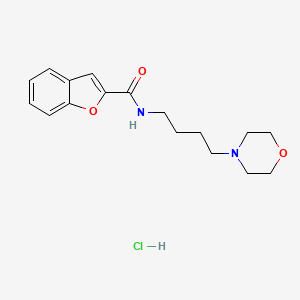

The molecular weight of CL 82198 hydrochloride is 338.83 . Its chemical formula is C17H23N2O3.HCl . The compound is also known by its chemical name: N - [4- (4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride .Chemical Reactions Analysis

CL-82198 hydrochloride binds to the entire S1’ pocket of MMP-13 . This is the basis of its selectivity against MMP-1, MMP-9, and TACE .Physical And Chemical Properties Analysis

CL 82198 hydrochloride is a light yellow solid . It is soluble to 100 mM in water and to 75 mM in DMSO . It is recommended to be stored at room temperature .科学的研究の応用

Inhibition of MMP-13

CL 82198 hydrochloride is a selective inhibitor of matrix metalloproteinase-13 (MMP-13), showing 89% inhibition at 10 μg/mL . This compound displays no activity against MMP-1, MMP-9, or TNF-α converting enzyme (TACE), highlighting its specificity .

Anti-Invasion Properties

This compound has been shown to inhibit in vitro invasion by the human pituitary adenoma cell line HP75, suggesting a potential role in cancer research for preventing tumor invasion and metastasis .

Neuroprotective Effects

CL 82198 hydrochloride has been reported to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish models, indicating a possible application in neurology for protecting neurons against chemotherapy-induced damage .

Drug Optimization Studies

Bearing drug-like properties, CL-82198 has been considered an ideal candidate for optimization studies focusing on enzyme potency and selectivity. NMR binding studies have shown that CL-82198 binds within the entire S1’ pocket of MMP-13, which is the basis of its selectivity .

作用機序

Target of Action

CL 82198 hydrochloride is a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13) . MMP-13 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration.

Mode of Action

The compound binds to the entire S1’ pocket of MMP-13 . This binding is the basis of its selectivity against MMP-13 and the lack of inhibitory activities against other MMPs such as MMP-1 and MMP-9 . The interaction with its target results in the inhibition of MMP-13, thereby preventing the degradation of the extracellular matrix.

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The inhibition of MMP-13 by CL 82198 hydrochloride has been shown to have several effects. It inhibits in vitro invasion by the human pituitary adenoma cell line HP75 . Moreover, it rescues paclitaxel-induced axon degradation and reduces associated neurotoxicity in zebrafish .

Action Environment

It’s worth noting that the compound is stable at room temperature , which could potentially influence its efficacy and stability in different environments.

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

将来の方向性

As a selective inhibitor of MMP-13, CL 82198 hydrochloride has potential applications in the study of diseases where MMP-13 plays a key role . Its ability to inhibit in vitro invasion by the human pituitary adenoma cell line HP75 suggests potential use in cancer research . Furthermore, its ability to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish indicates potential use in neurobiology .

特性

IUPAC Name |

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOACXKZWXHBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587891 | |

| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CL 82198 hydrochloride | |

CAS RN |

307002-71-7, 1188890-36-9 | |

| Record name | 307002-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

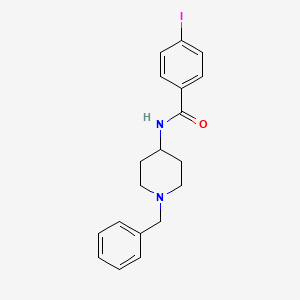

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。